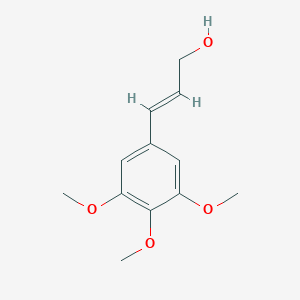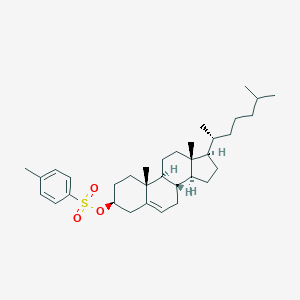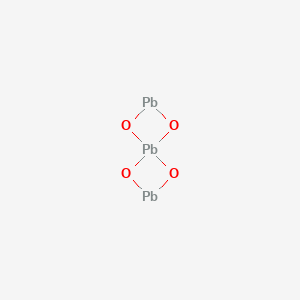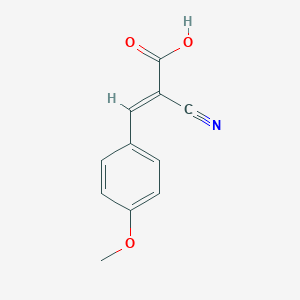
Ácido alfa-ciano-4-metoxicinámico
Descripción general
Descripción
Alpha-Cyano-4-methoxycinnamic acid is a chemical compound used primarily as laboratory chemicals . It is also known as ACCA .
Synthesis Analysis
The synthesis of alpha-Cyano-4-methoxycinnamic acid can be achieved from p-Anisaldehyde and Cyanoacetic acid .Molecular Structure Analysis
Alpha-cyano-4-hydroxycinnamic acid is a monohydroxycinnamic acid that is 4-hydroxycinnamic acid in which the hydrogen alpha- to the carboxy group is replaced by a cyano group .Chemical Reactions Analysis
Alpha-Cyano-4-methoxycinnamic acid is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of peptides and oligonucleotides .Physical And Chemical Properties Analysis
The melting point of alpha-Cyano-4-methoxycinnamic acid is 230-234 °C (lit.) .Aplicaciones Científicas De Investigación
Investigación sobre el cáncer
Se ha descubierto que el ácido alfa-ciano-4-metoxicinámico inhibe la proliferación e induce la apoptosis en células cancerosas de mama humanas . Este efecto se observó de forma dependiente de la dosis y del tiempo, con efectos mínimos en las células no tumorales . También se encontró que el compuesto aumenta la proteína Bax, un inductor establecido de la muerte celular programada, y la proporción de Bax a Bcl-2, un inhibidor establecido de la apoptosis .
Inhibición de la migración y la invasión
Se ha documentado que el compuesto inhibe la migración e invasión de las células MDA-231, un tipo de célula de cáncer de mama, in vitro . Esto sugiere aplicaciones potenciales en la prevención de la propagación de células cancerosas.
Inhibición del crecimiento tumoral
Los estudios in vivo han demostrado que el ácido alfa-ciano-4-metoxicinámico puede afectar drásticamente el crecimiento tumoral de las células cancerosas de mama MDA-231 . Esto indica su potencial como fármaco terapéutico para el cáncer de mama humano.
Inducción de la necrosis
Las encuestas recientes han revelado que el ácido alfa-ciano-4-metoxicinámico induce significativamente la necrosis en múltiples cánceres, incluido el glioblastoma y los tumores de próstata . Esto se logra aumentando la producción de ácido láctico e inhibiendo la actividad de MCT en la membrana plasmática .
Bloqueo del transportador de monocarboxilato
El ácido alfa-ciano-4-metoxicinámico se ha utilizado para bloquear los transportadores de monocarboxilato . Esta aplicación es significativa en el estudio del metabolismo celular y podría tener implicaciones en el tratamiento de diversas enfermedades.
Espectrometría de masas
El compuesto es una solución de matriz hidrófoba útil para la espectrometría de masas de tiempo de vuelo con desorción/ionización láser asistida por matriz (MALDI-TOF) . Esta aplicación es crucial en el campo de la química analítica y la bioquímica para el análisis de grandes biomoléculas.
Encapsulación en zeolitas
El ácido alfa-ciano-4-metoxicinámico se ha utilizado en la encapsulación en zeolita NaY <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="
Mecanismo De Acción
Target of Action
Alpha-Cyano-4-methoxycinnamic acid primarily targets monocarboxylic acid transporters (MCTs) . These transporters are responsible for the transport of lactate, pyruvate, and other monocarboxylic acids across the cell membrane . It also targets the mitochondrial pyruvate transporter . Additionally, it has been found to inhibit the monophenolase and diphenolase activity of mushroom tyrosinase .
Mode of Action
The compound acts as a specific inhibitor of monocarboxylic acid transport, including lactate and pyruvate transport . It is also reported to block β-cell apical anion exchange . Furthermore, it inhibits the monophenolase and diphenolase activity of mushroom tyrosinase .
Biochemical Pathways
The inhibition of monocarboxylic acid transporters by alpha-Cyano-4-methoxycinnamic acid can affect several biochemical pathways. These transporters play a crucial role in the transport of lactate and pyruvate , which are key intermediates in various metabolic pathways, including glycolysis and the citric acid cycle .
Pharmacokinetics
Given its potential toxicity, it is recommended to handle the compound with care .
Result of Action
Alpha-Cyano-4-methoxycinnamic acid has been found to inhibit the proliferation and induce apoptosis in human breast cancer cells . This effect was observed to be dose- and time-dependent . The compound was also found to inhibit the migration and invasion of MDA-231 cells in vitro .
Action Environment
The action of alpha-Cyano-4-methoxycinnamic acid can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Alpha-Cyano-4-methoxycinnamic acid acts as a specific inhibitor of monocarboxylic acid transport, including lactate and pyruvate transport . It is also reported to block β-cell apical anion exchange . This compound interacts with enzymes such as tyrosinase, where it inhibits the monophenolase activity and diphenolase activity .
Cellular Effects
In studies involving breast cancer cells (MCF-7, T47D, and MDA-231), treatment with Alpha-Cyano-4-methoxycinnamic acid resulted in a dose- and time-dependent decrease of cell proliferation, viability in colony formation assay, and programmed cell death (apoptosis) with minimal effects on non-tumoral cells .
Molecular Mechanism
The molecular mechanism of action of Alpha-Cyano-4-methoxycinnamic acid involves its ability to inhibit monocarboxylate transporters, thereby blocking the efflux of lactate . This results in an increase in intracellular lactate concentration, which can lead to a decrease in cell proliferation and induction of apoptosis .
Temporal Effects in Laboratory Settings
The effects of Alpha-Cyano-4-methoxycinnamic acid on cells have been observed to be both dose- and time-dependent
Metabolic Pathways
Alpha-Cyano-4-methoxycinnamic acid is involved in the metabolic pathway related to monocarboxylic acid transport
Transport and Distribution
Alpha-Cyano-4-methoxycinnamic acid is known to inhibit monocarboxylate transporters, which suggests that it may interact with these transporters during its distribution within cells
Subcellular Localization
Given its role as a monocarboxylate transporter inhibitor, it may be localized in areas where these transporters are present
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHNRJDDHTZZDZ-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1519-55-7 | |
| Record name | 1519-55-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Cyano-4-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


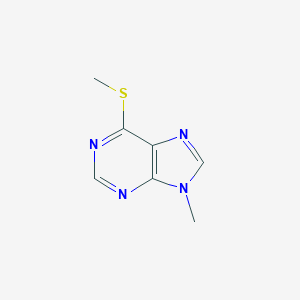
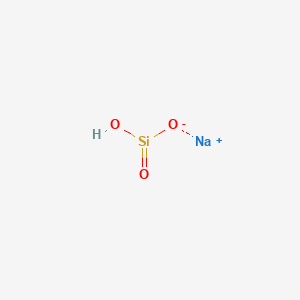
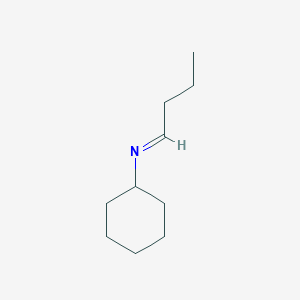
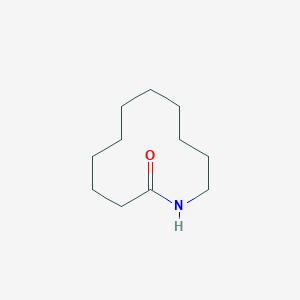
![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one](/img/structure/B73395.png)
![2-[(o-Nitrophenyl)azo]-p-cresol](/img/structure/B73396.png)



